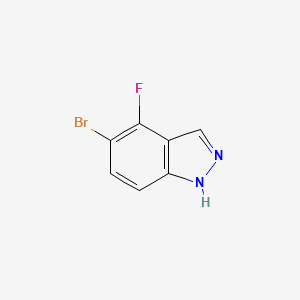
5-bromo-4-fluoro-1H-indazole
Cat. No. B1439341
M. Wt: 215.02 g/mol
InChI Key: YJOQUFUSNSCGHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08796256B2
Procedure details


A suspension of 1-(5-Bromo-4-fluoroindazol-1-yl)ethanone (13 mmol) in 10% HCl (40 mL) and methanol (10 mL) was heated at reflux until clear (ca. 1 h). The hot solution was filtered, cooled and pH was neutralized by the addition of NaOH solution (3N). The resultant white precipitate was collected via filtration and the solid was dried in vacuum to give 5-bromo-4-fluoro-1H-indazole.
Name
1-(5-Bromo-4-fluoroindazol-1-yl)ethanone
Quantity
13 mmol
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
[Br:1][C:2]1[C:3]([F:14])=[C:4]2[C:8](=[CH:9][CH:10]=1)[N:7](C(=O)C)[N:6]=[CH:5]2>Cl.CO>[Br:1][C:2]1[C:3]([F:14])=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][N:6]=[CH:5]2
|
Inputs


Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
was heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux until clear (ca. 1 h)
|
|
Duration
|
1 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The hot solution was filtered
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
pH was neutralized by the addition of NaOH solution (3N)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The resultant white precipitate was collected via filtration
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solid was dried in vacuum
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC=1C(=C2C=NNC2=CC1)F
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
